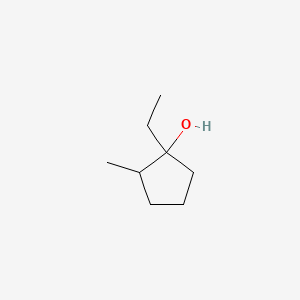

1-Ethyl-2-methylcyclopentan-1-ol

Description

1-Ethyl-2-methylcyclopentan-1-ol is a tertiary alcohol featuring a cyclopentane ring substituted with an ethyl group at position 1 and a methyl group at position 2. Its molecular formula is C₈H₁₆O, with a molecular weight of 128.21 g/mol. The tertiary nature of the alcohol (hydroxyl group attached to a carbon bonded to three other carbons) confers distinct reactivity and stability compared to primary or secondary alcohols.

Structural Characterization:

Key NMR data from cyclization reactions () includes:

- ¹H NMR: δ 0.81–0.85 (d, 3H, methyl), 0.90–0.98 (m, 3H, ethyl), 1.17–2.12 (m, 9H, cyclopentane backbone) .

- ¹³C NMR: δ 84.2 (C-OH, quaternary carbon), 44.1, 36.6, 32.01, 30.2, 20.8, 16.6, 8.2 (cyclopentane and substituents) .

This compound is synthesized via catalytic cyclization reactions, as indicated by its inclusion in mechanistic studies of Sm(II)-mediated processes .

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

1-ethyl-2-methylcyclopentan-1-ol |

InChI |

InChI=1S/C8H16O/c1-3-8(9)6-4-5-7(8)2/h7,9H,3-6H2,1-2H3 |

InChI Key |

HAZILTOOGSCQHL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCC1C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by reduction. The process typically includes:

Step 1: Alkylation of cyclopentanone with ethyl and methyl halides in the presence of a strong base such as sodium hydride (NaH).

Step 2: Reduction of the resulting ketone using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 1-Ethyl-2-methylcyclopentan-1-ol.

Industrial Production Methods: Industrial production of 1-Ethyl-2-methylcyclopentan-1-ol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form alkanes using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, LiAlH4.

Substitution: SOCl2, PBr3, pyridine.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

Scientific Research Applications

1-Ethyl-2-methylcyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Ethyl-2-methylcyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, potentially modulating their function.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-Ethyl-2-methylcyclopentan-1-ol is a cyclic alcohol with potential applications in various fields, including chemistry, biology, and medicine. This article explores its biological activity, synthesis methods, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | 1-Ethyl-2-methylcyclopentan-1-ol |

| InChI Key | PRIAXBJWHOFCKG-UHFFFAOYSA-N |

| SMILES | CC1CC(C)CC1O |

Synthesis Methods

1-Ethyl-2-methylcyclopentan-1-ol can be synthesized through several methods:

- Alkylation of Cyclopentanone : This involves the reaction of cyclopentanone with ethynylmagnesium bromide, followed by reduction.

- Industrial Production : Continuous flow reactors are often used for efficient production, employing catalysts like palladium or nickel to enhance reaction efficiency.

The biological activity of 1-Ethyl-2-methylcyclopentan-1-ol is attributed to its functional groups. The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions may modulate enzyme and receptor activities, leading to various biological effects.

Potential Therapeutic Applications

Research indicates that 1-Ethyl-2-methylcyclopentan-1-ol may exhibit:

- Anti-inflammatory Properties : Studies suggest that compounds with similar structures have shown promise in reducing inflammation.

- Anticancer Activity : Investigations into its effects on cancer cell lines have indicated potential cytotoxic effects, warranting further exploration in cancer therapy .

Case Studies and Research Findings

Several studies have examined the biological implications of compounds similar to 1-Ethyl-2-methylcyclopentan-1-ol:

- In Vitro Studies : Research has demonstrated that certain cyclic alcohols can inhibit tumor growth in laboratory settings. For example, compounds structurally related to 1-Ethyl-2-methylcyclopentan-1-ol were tested against various cancer cell lines, showing significant inhibition of cell proliferation .

- Volatile Organic Compound (VOC) Analysis : In studies focused on breath analysis for cancer diagnosis, VOCs similar to 1-Ethyl-2-methylcyclopentan-1-ol were detected at elevated levels in lung cancer patients compared to healthy subjects. This suggests its potential as a biomarker for early cancer detection .

- Chemical Stability and Reactivity : The compound has been studied for its stability under physiological conditions, revealing that it maintains structural integrity while interacting with biological systems. This property is crucial for its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.